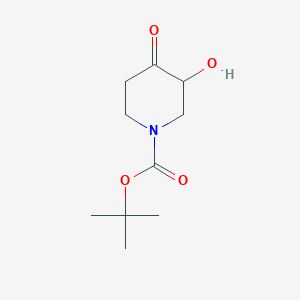

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLQOXCJAGFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

The synthesis of piperidine derivatives typically starts with a suitable precursor, such as a piperidine ring, which is then modified to introduce the desired functional groups. For tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate , the process might involve:

- Ring Formation : The piperidine ring can be formed through various methods, such as the Dieckmann condensation or the cyclization of amino acids.

- Protection and Deprotection : Protecting groups like tert-butyl are used to safeguard sensitive functional groups during synthesis. Deprotection steps are necessary to reveal the final structure.

- Oxidation and Hydroxylation : Introducing the oxo and hydroxy groups may involve selective oxidation reactions.

Preparation of Stock Solutions

For compounds like tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (a similar compound), stock solutions can be prepared as follows:

| Amount of Compound | Molarity | Volume of Solvent Required |

|---|---|---|

| 1 mg | 1 mM | 4.6458 mL |

| 5 mg | 1 mM | 23.2288 mL |

| 10 mg | 1 mM | 46.4576 mL |

| 1 mg | 5 mM | 0.9292 mL |

| 5 mg | 5 mM | 4.6458 mL |

| 10 mg | 5 mM | 9.2915 mL |

| 1 mg | 10 mM | 0.4646 mL |

| 5 mg | 10 mM | 2.3229 mL |

| 10 mg | 10 mM | 4.6458 mL |

Table 1: Stock Solution Preparation for tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

In Vivo Formulation

For in vivo studies, compounds are often formulated in solvents like DMSO, followed by dilution with other solvents to enhance solubility and stability:

- DMSO Master Liquid : Dissolve the compound in DMSO to create a concentrated stock.

- PEG300 and Tween 80 Addition : Add PEG300 and Tween 80 to enhance solubility and stability.

- Dilution with Water : Finally, dilute with distilled water to achieve the desired concentration.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, where the hydroxy group is oxidized to form a keto group.

Reduction: The compound can also undergo reduction reactions, where the keto group is reduced to form a hydroxy group.

Substitution: Substitution reactions can occur at the piperidine ring, where the hydroxy or keto groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines.

Major Products:

Oxidation: Formation of 3-keto-4-oxopiperidine-1-carboxylate.

Reduction: Formation of 3-hydroxy-4-hydroxypiperidine-1-carboxylate.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in stereoselective synthesis to produce chiral compounds .

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Detailed Research Findings

Reactivity and Functionalization

- The hydroxyl group in the target compound can be oxidized to a ketone or protected as an ether/silyl derivative. In contrast, analogs like tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate undergo reduction to form primary amines, expanding utility in heterocycle synthesis .

- Tosyl-containing analogs (e.g., 1-Ts) exhibit enhanced leaving-group ability, facilitating nucleophilic aromatic substitutions or eliminations .

Physicochemical Properties

- Lipophilicity : Ethyl and dimethyl substituents (e.g., 324769-06-4) increase logP values, improving membrane permeability in drug candidates .

- Solubility : The Boc group enhances solubility in dichloromethane and THF, whereas tosyl derivatives require polar aprotic solvents (e.g., DMF) for dissolution .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, starting with the formation of the piperidine ring followed by selective functionalization. For example:

- Step 1 : Cyclocondensation of appropriate amines and carbonyl precursors to form the 4-oxopiperidine core.

- Step 2 : Introduction of the hydroxyl group at position 3 via oxidation or hydroxylation reactions under controlled pH and temperature (e.g., using NaBH4 or catalytic hydrogenation).

- Step 3 : Protection of the amine group using tert-butyl carbamate (Boc) under anhydrous conditions to avoid side reactions . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry of reagents (e.g., Boc anhydride) critically impact yield and purity. For instance, excess Boc reagent may lead to overprotection, while insufficient mixing can cause incomplete reactions .

Q. What spectroscopic methods are most effective for characterizing tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key diagnostic signals include the Boc tert-butyl group (δ ~1.4 ppm in <sup>1</sup>H; δ ~28 ppm in <sup>13</sup>C), the 4-oxo carbonyl (δ ~170 ppm in <sup>13</sup>C), and hydroxyl protons (broad singlet at δ ~3–5 ppm in <sup>1</sup>H, depending on solvent) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1680–1720 cm<sup>-1</sup>) and hydroxyl (O–H stretch at ~3200–3600 cm<sup>-1</sup>) groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks involving the hydroxyl and carbonyl groups .

Q. What are the critical safety considerations when handling tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent contamination .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The Boc group acts as a steric shield, protecting the piperidine nitrogen from unwanted nucleophilic attack (e.g., in alkylation or acylation reactions). However, under acidic conditions (e.g., TFA), the Boc group is cleaved, exposing the amine for further functionalization. Computational studies (DFT) suggest that electron-withdrawing effects of the carbonyl moiety reduce the basicity of the piperidine nitrogen, altering regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in crystallographic data obtained using SHELX software for this compound?

- Data Collection : Ensure high-resolution diffraction data (≤1.0 Å) to refine hydrogen atom positions accurately.

- Refinement : Use SHELXL’s restraints for disordered tert-butyl groups and apply Hirshfeld rigidity constraints for the hydroxyl moiety .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to validate hydrogen-bonding patterns inferred from crystallography .

Q. How do solvent polarity and temperature affect the stability of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate during long-term storage?

- Polar Solvents (e.g., DMSO, H2O) : Accelerate hydrolysis of the Boc group, leading to decomposition. Stability decreases by ~30% over 30 days at 25°C in DMSO .

- Nonpolar Solvents (e.g., Hexane) : Improve stability (>90% retention after 60 days at –20°C) due to reduced solvolysis .

- Temperature : Degradation rates double with every 10°C increase (Arrhenius behavior). Storage below –20°C is recommended for long-term preservation .

Q. What computational methods are suitable for modeling hydrogen-bonding interactions in tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate crystals?

- Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) basis sets to predict hydrogen-bond lengths and angles. Compare with experimental X-ray data to validate models .

- Molecular Dynamics (MD) : Simulate solvent effects on crystal packing (e.g., using GROMACS) to assess thermodynamic stability under varying humidity conditions .

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) to predict supramolecular assembly patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.